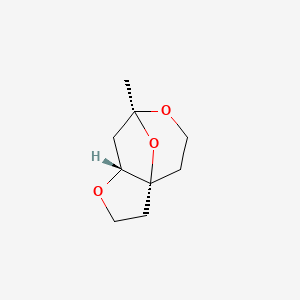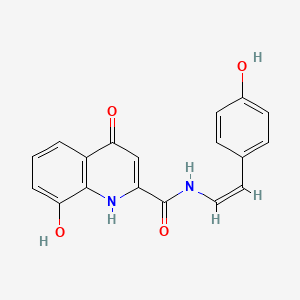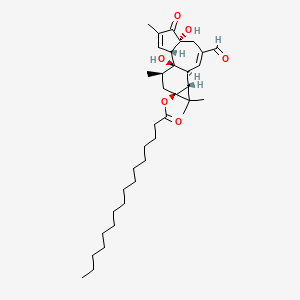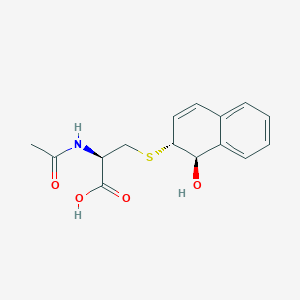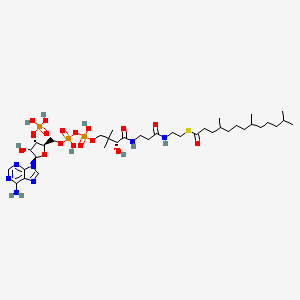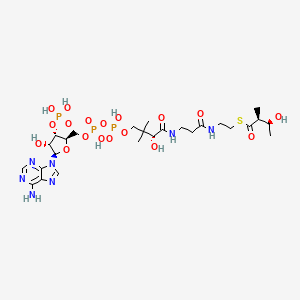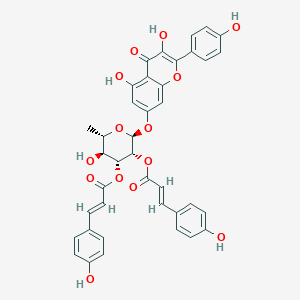
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)
Übersicht
Beschreibung
Kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) is a glycosyloxyflavone that consists of kaempferol attached to a 2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranosyl moiety at position 7. Isolated from the flowers and fruits of Tetrapanax papyriferus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a cinnamate ester, a monosaccharide derivative and a glycosyloxyflavone. It derives from a trans-4-coumaric acid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Properties
Kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) exhibits notable antimicrobial and cytotoxic properties. A study by Mitrokotsa et al. (1993) discovered this compound in the methanolic extract of Platanus orientalis L. buds, demonstrating its cytotoxic and antimicrobial efficacy against various human cell lines and Gram-positive and Gram-negative organisms (Mitrokotsa et al., 1993).
Inhibition of Cell Proliferation
Kuo et al. (2005) identified kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) as a potent inhibitor of human peripheral blood mononuclear cells (PBMC) proliferation. The compound showed significant suppressive effects on cell proliferation, indicating its potential in regulating immune responses and possibly in therapeutic applications (Kuo et al., 2005).
Antioxidant Activity
This compound also demonstrates antioxidant properties. Studies by Liu et al. (2015) on Cinnamoum reticulatum Hayata revealed that kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) possesses antioxidant and antiproliferative activities, particularly against lung and breast cancer cell lines (Liu et al., 2015).
Role in Prostate Specific Antigen Regulation
Han et al. (2007) explored the role of this compound in decreasing prostate specific antigen (PSA) secretion in LNCaP cells, a model for studying prostate health. This research indicates its potential application in the treatment or study of prostate-related disorders (Han et al., 2007).
Potential in Fighting Multidrug Resistance
Recent research by Ismail et al. (2023) on Ephedra foeminea extracts highlighted the antimicrobial and anti-biofilm activities of kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) against multidrug-resistant infections. This discovery opens new avenues for its application in biomedical and biotechnological fields (Ismail et al., 2023).
Eigenschaften
Molekularformel |
C39H32O14 |
|---|---|
Molekulargewicht |
724.7 g/mol |
IUPAC-Name |
[(2S,3R,4R,5S,6S)-2-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(46)37(52-30(44)16-6-21-2-10-24(40)11-3-21)38(53-31(45)17-7-22-4-12-25(41)13-5-22)39(49-20)50-27-18-28(43)32-29(19-27)51-36(35(48)34(32)47)23-8-14-26(42)15-9-23/h2-20,33,37-43,46,48H,1H3/b16-6+,17-7+/t20-,33-,37+,38+,39-/m0/s1 |
InChI-Schlüssel |
MCRKSHUHZRIUDW-UHXFTNJJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Synonyme |
K7-23C-rhamnoside kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnoside) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide](/img/structure/B1245912.png)
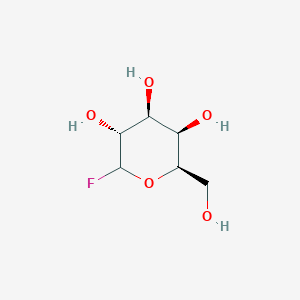

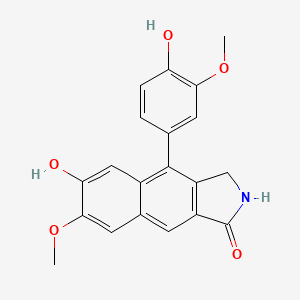
![(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)
